![molecular formula C10H12OS B14212808 2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene CAS No. 821799-88-6](/img/structure/B14212808.png)
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene typically involves the reaction of thiophene with appropriate alkylating agents. One common method is the alkylation of thiophene with 2-bromo-1-(prop-2-en-1-yloxy)prop-2-ene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiophene derivatives.
Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yloxy or prop-2-en-1-yl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}benzene: Similar structure but with a benzene ring instead of a thiophene ring.
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}furan: Similar structure but with a furan ring instead of a thiophene ring.
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen or nitrogen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive polymers.
Eigenschaften
CAS-Nummer |
821799-88-6 |
|---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
2-(1-prop-2-enoxyprop-2-enyl)thiophene |
InChI |
InChI=1S/C10H12OS/c1-3-7-11-9(4-2)10-6-5-8-12-10/h3-6,8-9H,1-2,7H2 |
InChI-Schlüssel |
FWFFAPUCWSBYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(C=C)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



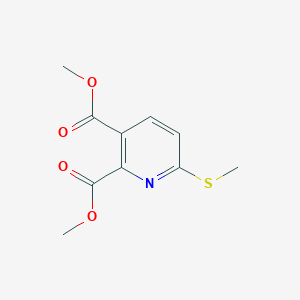

![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
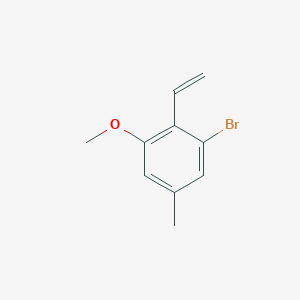
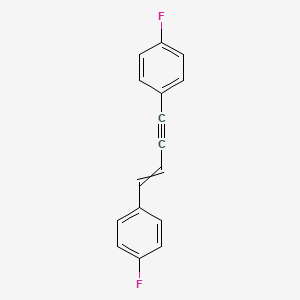

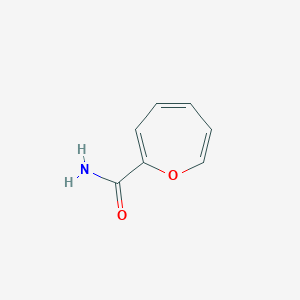
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)

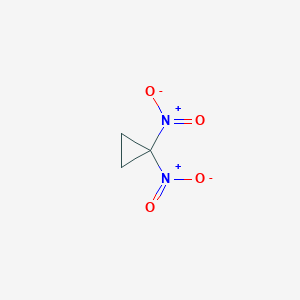
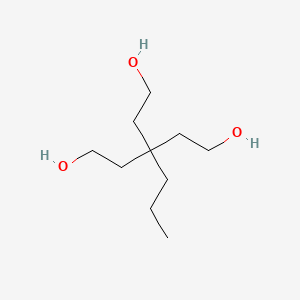
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
